molecular formula C13H10F2O2 B6373860 2-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol, 95% CAS No. 1261935-92-5

2-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol, 95%

Cat. No. B6373860
CAS RN: 1261935-92-5
M. Wt: 236.21 g/mol
InChI Key: HZIURXACVHIOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol, 95% (2F4F3MP) is a synthetic organic compound with a wide range of applications. It is a white crystalline solid that is insoluble in water and has a melting point of 90-93°C. 2F4F3MP has been used in a variety of scientific research applications, including drug discovery and development, material science, and biotechnology.

Scientific Research Applications

2-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in drug discovery and development, as a starting material for the synthesis of pharmaceuticals. It has also been used in material science for the synthesis of polymers and other materials. In biotechnology, it has been used for the synthesis of enzymes and other biomolecules.

Mechanism of Action

2-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol, 95% acts as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators. It has been shown to reduce the production of prostaglandins, which are associated with inflammation and pain.
Biochemical and Physiological Effects
2-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol, 95% has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce the production of pro-inflammatory mediators, such as prostaglandins. In addition, it has been shown to reduce the production of cytokines, which are involved in the regulation of the immune response.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol, 95% in lab experiments is its high purity, which allows for accurate and reproducible results. In addition, it is a relatively inexpensive compound, which makes it an attractive option for researchers. The main limitation of using 2-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol, 95% in lab experiments is its low solubility in water, which can make it difficult to work with in some applications.

Future Directions

In the future, 2-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol, 95% could be further studied for its potential therapeutic applications. For example, it could be studied for its potential use in treating inflammation and pain. In addition, it could be studied for its potential use in drug discovery and development, as well as for its potential use in the synthesis of pharmaceuticals, polymers, and other materials. Finally, it could be studied for its potential use in biotechnology, such as for the synthesis of enzymes and other biomolecules.

Synthesis Methods

2-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol, 95% is synthesized through a two-step process. The first step involves the reaction of 4-fluoro-3-methoxyacetophenone with 2-fluorophenol in the presence of an acid catalyst. The reaction yields 2-fluoro-4-(4-fluoro-3-methoxyphenyl)phenol, 95%. The second step involves the purification of the product by recrystallization.

properties

IUPAC Name

2-fluoro-4-(4-fluoro-3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-13-7-9(2-4-10(13)14)8-3-5-12(16)11(15)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIURXACVHIOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684294
Record name 3,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261935-92-5
Record name 3,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.